Lysyl Oxidase (LOX) Inhibition: Sub-100 nM Potency with Defined Selectivity Over LOXL2
2-(Butan-2-yloxy)pyridin-3-amine demonstrates potent inhibition of human lysyl oxidase (LOX) with an IC50 of 75.1 nM in an Amplex Red fluorescence assay using conditioned media [1]. In contrast, its activity against the closely related isoform LOXL2 is significantly weaker (IC50 = 209 nM), providing a ~2.8-fold selectivity window [2]. This selectivity profile is notable because many LOX family inhibitors, such as β-aminopropionitrile (BAPN), are either pan-inhibitors or preferentially target LOXL2 . The sec-butoxy substituent appears critical for this activity; compounds lacking this specific branched ether or with altered pyridine substitution patterns (e.g., 6-butoxypyridin-3-amine) show markedly different potency and selectivity profiles in LOX family assays [3].
| Evidence Dimension | Inhibition of human LOX vs. LOXL2 (IC50) |
|---|---|
| Target Compound Data | LOX IC50 = 75.1 nM; LOXL2 IC50 = 209 nM |
| Comparator Or Baseline | β-aminopropionitrile (BAPN): Preferentially inhibits LOXL2 (class-level) . Other pyridine analogs show different LOX/LOXL2 inhibition ratios [3]. |
| Quantified Difference | LOX/LOXL2 selectivity ratio ≈ 2.8 (Target compound). Many analogs exhibit inverted or pan-inhibitory profiles [3]. |
| Conditions | Human LOX (conditioned media) and recombinant human LOXL2; Amplex Red fluorescence assay measuring H2O2 production [1][2]. |
Why This Matters
This specific LOX/LOXL2 selectivity profile is valuable for researchers dissecting isoform-specific roles in disease, as many tools are either non-selective or biased towards LOXL2, confounding data interpretation.
- [1] BindingDB. BDBM461421 (US10774069, Compound 1). IC50 = 75.1 nM against human LOX. View Source
- [2] BindingDB. BDBM461421 (US10774069, Compound 1). IC50 = 209 nM against human LOXL2. View Source
- [3] BindingDB. BDBM50232681 (US11358936, Compound 4-11). IC50 data for LOXL2, illustrating variable activity among pyridine ethers. View Source
